Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an indole moiety, and a formyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Indole Moiety: This step may involve the use of indole derivatives, which are reacted with the piperidine intermediate under specific conditions.
Formylation: The formyl group is introduced using reagents like formic acid or formyl chloride in the presence of catalysts.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to prevent unwanted reactions during the synthesis and are later removed under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, and water.
Reduction: Sodium borohydride, methanol, and water.
Substitution: Various nucleophiles, solvents like dimethylformamide, and catalysts.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The formyl group and indole moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate stands out due to its unique combination of a piperidine ring, an indole moiety, and a formyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H30N2O4 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H30N2O4/c1-25(2,3)31-24(29)26-14-11-20(12-15-26)30-23-6-4-5-22-21(23)13-16-27(22)19-9-7-18(17-28)8-10-19/h4-10,17,20H,11-16H2,1-3H3 |
InChI Key |
KBOGVYLKVUXGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC3=C2CCN3C4=CC=C(C=C4)C=O |
Origin of Product |
United States |
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